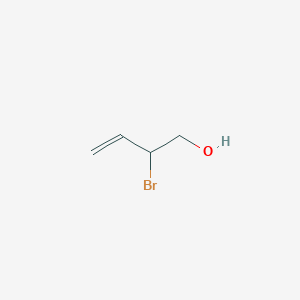

2-Bromo-3-buten-1-OL

Description

Significance of Halogenated Allylic Alcohols in Synthetic Design

Halogenated allylic alcohols are a class of organic compounds that possess significant value in synthetic chemistry. The dual functionality of a halogen atom and an alcohol group on an allylic framework provides a platform for a wide array of chemical reactions. The hydroxyl group can be a poor leaving group, but its conversion to a better leaving group allows for nucleophilic substitution reactions. unco.edu

The allylic system, characterized by a double bond adjacent to a carbon atom bearing a functional group, imparts unique reactivity. This arrangement can stabilize reaction intermediates, such as carbocations or radicals, through resonance. youtube.com This stabilization facilitates reactions that might not be favorable in their non-conjugated counterparts. youtube.com For instance, allylic halides are excellent substrates for both SN1 and SN2 reactions. youtube.com

Recent research has also highlighted the role of halogen bonds in promoting reactions of allylic alcohols. rsc.orgrsc.org A halogen bond is a non-covalent interaction between an electron-deficient halogen atom and an electron donor. rsc.orgrsc.org These interactions can be harnessed to initiate cascade reactions under mild conditions, such as visible light irradiation, offering a green and cost-effective approach to synthesis. rsc.orgrsc.org

Strategic Importance of Multi-Functionalized Butene Derivatives

Butene derivatives that are substituted with multiple functional groups are highly valuable in organic synthesis. These "multi-functionalized" compounds serve as versatile synthons, or building blocks, for the construction of more complex molecular architectures. The presence of several reactive sites allows for sequential or one-pot reactions to build molecular complexity rapidly.

For example, the development of methods to synthesize highly functionalized cyclobutene (B1205218) derivatives from simple cyclobutanes highlights the importance of creating these complex building blocks. rsc.org Such strategies can involve the cleavage of multiple C-H bonds and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds in a single process. rsc.org

The strategic placement of different functional groups on a butene scaffold allows chemists to control the regioselectivity and stereoselectivity of subsequent reactions, which is crucial for the synthesis of specific target molecules, including natural products and pharmaceuticals.

Overview of Current Research Trajectories for 2-Bromo-3-buten-1-OL

Current research involving this compound and related structures focuses on leveraging its unique reactivity for novel synthetic applications. One area of interest is its use in tandem oxidation/halogenation reactions. For instance, aryl allylic alcohols can be converted into halogenated unsaturated ketones in a single step using reagents like the Moffatt-Swern reagent. acs.org

Furthermore, the reaction of similar allylic alcohols with reagents like hydrobromic acid can lead to a mixture of products due to the formation of a resonance-stabilized allylic carbocation intermediate. askfilo.com This highlights the importance of controlling reaction conditions to achieve the desired product.

The synthesis of related bromo-butenone derivatives has also been a subject of study, with procedures developed for the preparation of compounds like 1-bromo-3-buten-2-one. researchgate.netresearchgate.net These compounds are also versatile building blocks for organic synthesis. researchgate.net The development of efficient synthetic routes to these and other multi-functionalized butene derivatives remains an active area of research, driven by the need for new and improved methods for constructing complex molecules.

Structure

3D Structure

Propriétés

Numéro CAS |

64623-50-3 |

|---|---|

Formule moléculaire |

C4H7BrO |

Poids moléculaire |

151.00 g/mol |

Nom IUPAC |

2-bromobut-3-en-1-ol |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |

Clé InChI |

OFBZLJLUBJMYIT-UHFFFAOYSA-N |

SMILES canonique |

C=CC(CO)Br |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromo 3 Buten 1 Ol

Regiospecific and Stereoselective Synthesis Routes

The synthesis of 2-Bromo-3-buten-1-ol presents challenges in controlling both the position of the bromine atom (regioselectivity) and the spatial orientation of the substituents at the chiral center (stereoselectivity). Various strategies have been explored to address these challenges, starting from different precursors and employing a range of reaction types.

Bromination of Unsaturated Alcohol Precursors

A logical starting point for the synthesis of this compound is the direct bromination of an unsaturated alcohol precursor, such as 3-buten-1-ol (B139374). This approach, however, must overcome the challenge of competing reaction pathways, namely the electrophilic addition of bromine across the double bond versus the desired allylic substitution.

To achieve selective allylic bromination while minimizing the formation of dibrominated byproducts, specific reagents are required. N-Bromosuccinimide (NBS) is a key reagent for such transformations. stackexchange.com It provides a low, constant concentration of bromine radicals, which favors substitution at the allylic position over addition to the alkene. The reaction is typically initiated by light or a radical initiator. When multiple allylic positions are present, NBS preferentially attacks the position that leads to the most stable radical intermediate and is less sterically hindered. stackexchange.com

Another technique for achieving selectivity in bromination involves the use of zeolites. These microporous materials can control the access of reactants to the active sites, allowing for selective bromination of one type of alkene in the presence of another based on molecular shape and size. rsc.org While not specifically documented for 3-buten-1-ol, this methodology offers a potential route for regioselective bromination.

Table 1: Reagents for Selective Bromination

| Reagent | Reaction Type | Selectivity Principle |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical Substitution | Low Br₂ concentration favors allylic substitution. |

The C2 carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer. One strategy involves the catalytic enantioselective dibromination of allylic alcohols, which utilizes a chiral catalyst to control the stereochemical outcome. stackexchange.com Although this method introduces two bromine atoms, it establishes a chiral framework that could potentially be transformed into the target molecule.

A powerful alternative for obtaining enantiomerically pure compounds is kinetic resolution. This technique can be applied to a racemic mixture of the target compound or a precursor. For example, lipase-catalyzed resolutions have been successfully used to separate stereoisomers of related bromohydrins, such as 3-bromo-2-butanol. researchgate.net This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two.

Table 2: Enantioselective Strategies

| Strategy | Description | Example Application |

|---|---|---|

| Catalytic Asymmetric Dihalogenation | Use of a chiral catalyst to induce stereoselectivity in the addition of halogens to an alkene. stackexchange.com | Enantioselective bromochlorination of allylic alcohols. askfilo.com |

Transformations of Brominated Aldehyde/Ketone Precursors

An alternative synthetic pathway involves the preparation of a brominated carbonyl compound, which is subsequently reduced to the desired alcohol. For instance, an α-bromo ketone such as 1-bromo-3-buten-2-one could serve as a precursor. The synthesis of such α-bromo ketones can be achieved through various methods, including the Meerwein reaction of arenediazonium bromides with methyl vinyl ketone. researchgate.net The direct bromination of unsymmetrical ketones can also yield α-bromo ketones, with the reaction often occurring at the less substituted carbon atom. orgsyn.org

Once the brominated ketone is obtained, the carbonyl group can be reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This reduction step would yield the target this compound. This two-step approach offers an alternative to direct bromination of the alcohol, potentially providing better control over regioselectivity.

Olefin Hydrobromination Strategies

Hydrobromination of a suitable olefin precursor is another viable synthetic route. A logical starting material for this strategy would be an epoxide, such as 3,4-epoxy-1-butene (butadiene monoxide). The ring-opening of this epoxide with hydrobromic acid (HBr) would lead to the formation of a bromohydrin. The regioselectivity of the ring-opening reaction (i.e., whether the bromide attacks the C3 or C4 position) would be a critical factor to control.

Discussions of hydrobromination often involve the addition of HBr to conjugated dienes like 1,3-butadiene. askfilo.comyoutube.com This reaction is a classic example of kinetic versus thermodynamic control. At lower temperatures, the 1,2-addition product (3-bromobut-1-ene) is favored (kinetic control), while at higher temperatures, the more stable 1,4-addition product (1-bromobut-2-ene) predominates (thermodynamic control). stackexchange.comlibretexts.org While this specific reaction does not yield the target alcohol, the principles of controlling regioselectivity through reaction conditions are directly applicable to related synthetic strategies.

Reductive Transformations of Polyhalogenated Derivatives

Synthesizing the target molecule from a polyhalogenated precursor via a reductive transformation offers another strategic possibility. This approach would involve selectively removing one or more halogen atoms while retaining the desired bromine at the C2 position. For example, a starting material like 1,2,3-tribromobutane (B13810187) could theoretically be subjected to selective dehydrobromination and reduction to yield this compound.

A related methodology is seen in the synthesis of 1,3-dibromo-3-buten-2-one from 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane, which involves a double dehydrobromination step. researchgate.net While this example leads to a ketone, a similar strategy starting from a different polyhalogenated butanol derivative could potentially be adapted to produce the desired monobrominated unsaturated alcohol. The key challenge in this approach lies in achieving the selective removal of specific halogen atoms.

Green Chemistry Principles in this compound Synthesis

The traditional Wohl-Ziegler bromination, while effective, often employs environmentally hazardous solvents such as carbon tetrachloride (CCl₄). wikipedia.org Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to develop more sustainable and environmentally benign processes.

Solvent-Free Reaction Protocols

While the literature does not extensively detail specific solvent-free protocols for the synthesis of this compound, the development of such methods is a key goal in green chemistry. Solvent-free, or solid-state, reactions can significantly reduce the environmental impact of a chemical process by eliminating the need for large volumes of volatile organic compounds (VOCs). Research into environmentally friendly Wohl-Ziegler brominations has explored ionic liquids and solvent-free systems for the synthesis of other benzylic bromides, suggesting potential applicability to allylic alcohols. researchgate.net Further investigation into solid-support-based reactions or high-temperature, neat reactions could pave the way for a truly solvent-free synthesis of this compound.

Catalytic Synthesis Methods

The development of catalytic methods for allylic bromination is another avenue for enhancing the green profile of the synthesis of this compound. While the traditional Wohl-Ziegler reaction relies on a stoichiometric amount of NBS and a radical initiator, catalytic approaches could reduce waste and improve efficiency. Photocatalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions, and its application to the generation of bromine radicals for C-H bond functionalization is an active area of research. researchgate.net The use of heterogeneous catalysts could also simplify product purification and catalyst recovery, further contributing to a greener process.

Atom Economy and Reaction Efficiency

C₄H₈O + C₄H₄BrNO₂ → C₄H₇BrO + C₄H₅NO₂

The by-product of this reaction is succinimide (B58015). To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Buten-1-ol | C₄H₈O | 72.11 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |

| Total Reactants | 250.09 | |

| This compound | C₄H₇BrO | 151.00 |

| Succinimide | C₄H₅NO₂ | 99.09 |

Atom Economy Calculation:

(Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100%

(151.00 g/mol / 250.09 g/mol ) x 100% ≈ 60.38%

Process Optimization and Scalability Considerations for Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of process optimization and safety. The allylic bromination with NBS, being a free-radical chain reaction, presents specific challenges that must be addressed for safe and efficient large-scale production. wikipedia.org

A primary concern is the thermal stability of the reaction mixture. N-bromosuccinimide can undergo hazardous thermal decomposition, particularly in certain solvents like N,N-dimethylformamide (DMF). acs.orghovione.com Thorough thermal safety analysis is crucial to identify potential hazards and establish safe operating temperatures. novartis.com The reaction is exothermic, and the accumulation of unreacted NBS in the reactor can lead to a runaway reaction. novartis.com

To mitigate these risks, a semi-batch process is often employed for large-scale brominations. novartis.com This involves the controlled, gradual addition of NBS to the solution of the allylic alcohol. This strategy prevents the buildup of a high concentration of the brominating agent, allowing for better temperature control and reducing the risk of a thermal event. novartis.com

The choice of solvent is also a critical factor in scalability. While carbon tetrachloride was traditionally used, its toxicity and environmental impact make it unsuitable for industrial processes. wikipedia.org Alternative solvents that are less hazardous and offer good solubility for the reactants and byproducts are necessary. Green solvents such as diethyl carbonate, acetonitrile, and supercritical carbon dioxide have been investigated as alternatives for radical brominations. rsc.orgnih.govresearchgate.net

The following table summarizes key considerations for the process optimization and scalability of the synthesis of this compound:

| Parameter | Consideration | Optimization Strategy |

| Thermal Safety | Exothermic reaction and potential for NBS decomposition. acs.orghovione.com | Detailed thermal hazard assessment (e.g., using calorimetry). Establishing safe temperature limits. |

| Reagent Addition | Accumulation of NBS can lead to a runaway reaction. novartis.com | Controlled, semi-batch addition of NBS to maintain a low concentration. |

| Solvent Selection | Toxicity and environmental impact of traditional solvents (e.g., CCl₄). wikipedia.org | Use of greener alternative solvents like diethyl carbonate, acetonitrile, or supercritical CO₂. rsc.orgnih.govresearchgate.net |

| Reaction Monitoring | Ensuring complete conversion and minimizing side-product formation. | In-process monitoring techniques (e.g., HPLC, GC) to track reactant consumption and product formation. |

| Work-up and Purification | Efficient removal of the succinimide by-product and purification of the final product. | Selection of a solvent system where succinimide has low solubility for easy filtration. manac-inc.co.jp |

By carefully addressing these factors, the synthesis of this compound can be optimized for safe, efficient, and scalable production, while also incorporating principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Buten 1 Ol

Reactivity of the Terminal Alkene Moiety

The terminal double bond in 2-Bromo-3-buten-1-ol is susceptible to a variety of addition reactions typical of alkenes.

Electrophilic addition is a characteristic reaction of alkenes, where the π electrons of the double bond act as a nucleophile to attack an electrophilic species. libretexts.org This process breaks the π bond and forms two new σ bonds. libretexts.org

Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr) across the double bond. The reaction is initiated by the electrophilic attack of the proton (H⁺) from HBr on the alkene's double bond. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of this compound, the proton would add to the terminal carbon (C4), generating a more stable secondary carbocation at C3. libretexts.org The nucleophilic bromide ion (Br⁻) then rapidly attacks this carbocation to yield the final product, 1,2-dibromo-3-butanol.

Hydration is the addition of water across the double bond, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). savemyexams.com The mechanism is similar to hydrohalogenation, where the initial electrophile is a hydronium ion (H₃O⁺). savemyexams.com The proton adds to the terminal carbon, forming the same secondary carbocation at C3. A water molecule then acts as a nucleophile, attacking the carbocation. docbrown.info A final deprotonation step by another water molecule regenerates the acid catalyst and yields the product, 2-bromo-1,3-butanediol. docbrown.info

| Reaction | Reagent | Major Product | Mechanistic Principle |

| Hydrohalogenation | HBr | 1,2-Dibromo-3-butanol | Electrophilic Addition (Markovnikov's Rule) |

| Hydration | H₂O, H₂SO₄ (cat.) | 2-Bromo-1,3-butanediol | Electrophilic Addition (Markovnikov's Rule) |

Epoxidation is the conversion of the alkene into an epoxide. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred to the double bond. For this compound, this would yield 2-(bromomethyl)-2-vinyloxirane.

Interestingly, stereoselective epoxidation of the related compound 3-buten-1-ol (B139374) has been achieved using alkene-utilizing bacteria. tandfonline.comtandfonline.com Studies using strains like Mycobacterium L1, Mycobacterium E3, and Nocardia IP1 have shown the ability to produce chiral epoxides, predominantly in the 2R-form. tandfonline.comresearchgate.net The presence of the hydroxyl group influences the stereochemical course of the microbial epoxidation. tandfonline.comresearchgate.net It is plausible that this compound would undergo similar biocatalytic transformations.

Microbial Epoxidation of 3-Buten-1-OL tandfonline.comtandfonline.com

| Microorganism | Product | Enantiomeric Excess (e.e.) |

|---|---|---|

| Nocardia IP1 | (+)-(R)-4-hydroxy-1,2-epoxybutane | >95% |

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This can be accomplished through two main stereochemical pathways:

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would result in the formation of 2-bromo-1,2,3-butanetriol with the two new hydroxyl groups on the same side of the carbon chain.

Anti-dihydroxylation: This is a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the backside relative to the epoxide oxygen, resulting in the two hydroxyl groups being on opposite sides of the carbon chain.

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. In this reaction, the terminal alkene of this compound can act as the dienophile (the 2π electron component). Due to the electron-withdrawing effects of the adjacent bromine atom and the allylic alcohol group, the double bond is relatively electron-poor. Therefore, it would be expected to react most efficiently with electron-rich dienes (e.g., dienes bearing electron-donating groups like alkoxy or alkyl substituents).

While specific examples of this compound participating in Diels-Alder reactions are not detailed in the provided search results, related bromo-substituted nitroalkenes have been shown to undergo [3+2] cycloaddition reactions with nitrones. nih.gov This demonstrates the capability of such functionalized alkenes to participate in cycloaddition pathways, suggesting that this compound is a viable, albeit specialized, dienophile for the synthesis of complex cyclic structures.

Olefin Metathesis and Cross-Coupling Reactions

The presence of a terminal alkene and a vinyl bromide in this compound makes it a suitable substrate for both olefin metathesis and various palladium-catalyzed cross-coupling reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Olefin Metathesis:

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. wikipedia.orgorganic-chemistry.org Cross-metathesis (CM) of this compound with other olefins can lead to the formation of new, more complex unsaturated alcohols. The reaction is driven by the formation of a volatile byproduct, typically ethylene, which shifts the equilibrium towards the desired product. wikipedia.orglibretexts.org

The general mechanism for cross-metathesis, catalyzed by a Grubbs' catalyst, involves the formation of a metallacyclobutane intermediate. masterorganicchemistry.com The catalyst's carbene moiety reacts with the terminal alkene of this compound to form a new ruthenium carbene and release ethene. This new carbene can then react with a partner olefin to generate the final product and regenerate the active catalyst. masterorganicchemistry.com The functional group tolerance of modern Grubbs' catalysts makes them suitable for reactions involving substrates with alcohol and vinyl bromide functionalities. harvard.edu

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The vinyl bromide moiety in this compound is an excellent handle for participating in a variety of these reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the stereospecific formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. rsc.org

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction can be performed intramolecularly or intermolecularly to construct complex molecular architectures. Intramolecular Heck reactions, in particular, are powerful tools for the synthesis of cyclic compounds. princeton.edu

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is highly efficient for the synthesis of enyne derivatives.

Below is a table summarizing the potential cross-coupling reactions of this compound:

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst + Base | C(sp²) - C(sp²), C(sp²) - C(sp³) |

| Heck | Alkene | Pd catalyst + Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu co-catalyst | C(sp²) - C(sp) |

Reactivity of the Primary Alcohol Moiety

The primary alcohol group in this compound can undergo a range of transformations, including oxidation, esterification, etherification, and protection, providing further avenues for synthetic utility.

The primary alcohol can be selectively oxidized to either the corresponding aldehyde (2-bromo-3-butenal) or carboxylic acid (2-bromo-3-butenoic acid) using appropriate oxidizing agents. The choice of reagent is critical to avoid unwanted side reactions with the double bond and the vinyl bromide.

Oxidation to Aldehydes: Mild oxidizing agents are required for the selective conversion of the primary alcohol to an aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are commonly employed for this transformation under anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents can be used to convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or ruthenium tetroxide (RuO₄). Careful control of reaction conditions is necessary to ensure the integrity of the other functional groups in the molecule.

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride. youtube.comyoutube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a milder and often more efficient route to the corresponding esters.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. youtube.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether. wikipedia.org

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group of this compound to prevent it from interfering with subsequent reactions. Silyl (B83357) ethers are among the most commonly used protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.orgmasterorganicchemistry.com

Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). The choice of the silyl group allows for tuning the stability of the protecting group. harvard.edu For instance, TBDMS and TBDPS ethers are significantly more stable to a wider range of reaction conditions than TMS ethers. The protection reaction is typically carried out by treating the alcohol with the silyl chloride in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.org

The relative stability of common silyl ethers is summarized in the table below:

| Silyl Group | Abbreviation | Relative Stability |

| Trimethylsilyl | TMS | Least Stable |

| Triethylsilyl | TES | |

| tert-Butyldimethylsilyl | TBDMS/TBS | |

| Triisopropylsilyl | TIPS | |

| tert-Butyldiphenylsilyl | TBDPS | Most Stable |

Deprotection of silyl ethers is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. harvard.eduresearchgate.netresearchgate.net The high affinity of fluorine for silicon drives the cleavage of the Si-O bond. harvard.edu

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The presence of multiple reactive sites in this compound (or its derivatives) opens up the possibility of designing tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such strategies are highly efficient in terms of atom economy and step economy.

A key challenge and opportunity in designing tandem reactions with this compound is controlling the chemo-, regio-, and stereoselectivity. For instance, a sequence involving a cross-coupling reaction at the vinyl bromide followed by a reaction at the alcohol or the double bond can lead to complex molecular architectures.

One potential tandem reaction is a Suzuki coupling followed by an intramolecular Heck reaction. nih.gov After protecting the alcohol, a Suzuki coupling could introduce an aryl group with an appropriately positioned alkene. Subsequent intramolecular Heck cyclization would then lead to the formation of a new ring system. The success of such a sequence would depend on the careful choice of catalysts and reaction conditions to ensure that the two steps proceed sequentially and with high selectivity.

The inherent chirality at the C2 position also introduces the possibility of stereoselective transformations. For example, asymmetric reactions targeting the double bond or the alcohol could lead to the synthesis of enantiomerically enriched products. The development of such selective transformations is a key area of interest in modern synthetic chemistry.

Catalytic Activation Strategies for this compound Remain an Unexplored Frontier in Synthetic Chemistry

Despite the potential utility of this compound as a versatile building block in organic synthesis, a comprehensive review of scientific literature reveals a significant gap in the exploration of its catalytic activation strategies. Detailed research findings, including specific catalysts, mechanistic investigations, and data-driven insights into its reactivity under catalytic conditions, are notably absent from published studies.

For instance, transition metal catalysis, particularly with palladium, is a well-established method for the activation of allylic substrates through mechanisms like the Tsuji-Trost reaction. This typically involves the formation of a π-allyl complex, which can then undergo nucleophilic attack. However, specific studies detailing the catalyst systems, ligands, and reaction conditions optimized for this compound have not been reported. Consequently, there is no available data to populate tables on catalyst performance, yields, or stereoselectivity for such transformations.

Similarly, other potential catalytic strategies, such as those involving other transition metals, organocatalysis, or enzymatic catalysis, have not been specifically investigated for this compound. Mechanistic studies that would elucidate the specific pathways of its activation, including the potential for SN1, SN2', or other reaction mechanisms under catalytic influence, are also absent from the current body of scientific literature.

The lack of focused research on the catalytic activation of this compound presents an open area for future investigation. The development of such catalytic strategies could unlock new synthetic routes and provide valuable tools for the construction of complex molecules. However, at present, a detailed and data-rich article on this specific topic cannot be generated due to the absence of primary research in the field.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "2-Bromo-3-buten-1-ol" in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced multi-dimensional techniques are crucial for complete assignment and further structural analysis.

A complete assignment of the proton and carbon signals is foundational for more advanced studies. Based on established chemical shift principles and data from analogous structures, a predicted set of ¹H and ¹³C NMR data for "this compound" is presented below. The vinyl protons (=CH₂) are expected to be diastereotopic due to the adjacent chiral center, leading to distinct chemical shifts. The methine proton (CHBr) would appear as a multiplet due to coupling with the vinyl and methylene (B1212753) protons. The methylene protons (CH₂OH) are also expected to be diastereotopic.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| C1 (-CH₂OH) | ~65-70 | ~3.8-4.0 | m | - |

| C2 (-CHBr) | ~55-60 | ~4.2-4.5 | m | - |

| C3 (=CH-) | ~135-140 | ~5.8-6.1 | ddd | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 7 |

| C4 (=CH₂) | ~118-122 | ~5.3-5.5 | m | - |

To overcome the limitations of 1D NMR, particularly in resolving overlapping signals and confirming connectivity, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in establishing the proton-proton coupling network within "this compound". Cross-peaks would be expected between the methine proton on C2 and the protons on C1, C3, and C4, confirming the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the molecule (C1-H, C2-H, C3-H, and C4-H₂), providing unambiguous carbon assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. For "this compound", HMBC correlations could show connectivity between the C1 protons and C2/C3, and between the C4 protons and C2, further solidifying the structural assignment.

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions or to probe specific structural features. wikipedia.orgcernobioscience.com In the context of "this compound", stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) could be incorporated to study reaction mechanisms. For instance, if "this compound" were to undergo a substitution reaction, labeling the carbon backbone with ¹³C at a specific position would allow for the precise tracking of that carbon atom in the reaction product via ¹³C NMR or mass spectrometry. This can help differentiate between possible reaction pathways, such as those involving rearrangements. wikipedia.org

The rotatable single bonds (C1-C2 and C2-C3) in "this compound" allow for a range of possible conformations in solution. Dynamic NMR (DNMR) spectroscopy is the primary method for investigating these conformational dynamics. By studying NMR spectra at variable temperatures, it is possible to observe changes in the appearance of signals as the rate of interconversion between different conformers changes. At low temperatures, the rotation around single bonds may become slow on the NMR timescale, leading to the appearance of separate signals for each distinct conformer. From the coalescence temperature of these signals, the energy barrier to bond rotation can be calculated, providing valuable thermodynamic data about the conformational preferences of the molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its elemental composition and structure.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of "this compound" (m/z 150/152, due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide a "fingerprint" of the molecule's structure.

Key fragmentation pathways for haloalkenols often involve the loss of the halogen atom, water, or small alkyl/alkenyl fragments. For "this compound", the analysis of its fragmentation pathways would likely reveal characteristic losses.

Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 150/152 [M]⁺ | 71 | Br | [C₄H₇O]⁺ |

| 150/152 [M]⁺ | 132/134 | H₂O | [C₄H₅Br]⁺ |

| 150/152 [M]⁺ | 121/123 | CH₂OH | [C₃H₄Br]⁺ |

| 71 [C₄H₇O]⁺ | 43 | CO | [C₃H₇]⁺ |

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula of "this compound". By measuring the m/z value to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For "this compound", the expected exact mass for the most abundant isotopes (¹²C₄¹H₇⁷⁹Br¹⁶O) is 149.9680 Da. nih.gov An HRMS measurement confirming this value would provide strong evidence for the molecular formula C₄H₇BrO.

Vibrational Spectroscopy (Infrared and Raman)

Key vibrational frequencies for this compound are associated with its primary functional groups: the hydroxyl (-OH), the carbon-carbon double bond (C=C), the carbon-bromine (C-Br) bond, and the carbon-oxygen (C-O) bond.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | A broad band characteristic of the hydroxyl group, sensitive to hydrogen bonding. |

| =C-H Stretch (vinyl) | 3010 - 3095 | Stretching vibration of hydrogens on the double-bonded carbons. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Stretching vibrations of hydrogens on the sp³ hybridized carbons. |

| C=C Stretch | 1640 - 1680 | A sharp band indicating the presence of the vinyl group. |

| C-O Stretch | 1000 - 1260 | Stretching vibration of the primary alcohol's C-O bond. |

| C-Br Stretch | 500 - 600 | Vibration of the carbon-bromine bond, typically found in the fingerprint region. |

Due to the free rotation around its single bonds (C1-C2 and C2-C3), this compound can exist in several different spatial arrangements known as conformations or rotamers. The relative orientation of the hydroxyl, bromo, and vinyl groups changes between these conformers, leading to subtle but measurable shifts in their vibrational spectra. researchgate.netekb.eg

Computational studies, often employing Density Functional Theory (DFT), can predict the vibrational frequencies for each stable conformer. By comparing these theoretical spectra with high-resolution experimental IR and Raman data, researchers can identify the predominant conformers present in a sample under specific conditions (e.g., in different solvents or at various temperatures). For instance, the frequency of the O-H and C-Br stretching modes can be particularly sensitive to the dihedral angle between these groups, allowing for a detailed conformational assignment.

Vibrational spectroscopy is exceptionally well-suited for monitoring chemical reactions in real-time without the need for sample extraction. uib.noresearchgate.net An attenuated total reflectance (ATR) IR probe or a Raman probe can be inserted directly into a reaction vessel to track the progress of reactions involving this compound.

For example, in an esterification reaction where this compound is treated with an acyl chloride, the reaction progress can be monitored by:

Observing the decrease in the intensity of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting alcohol.

Tracking the simultaneous appearance and increase in the intensity of the sharp C=O stretching band (around 1735-1750 cm⁻¹) of the newly formed ester product.

This technique provides valuable kinetic data and helps in determining reaction endpoints, ensuring optimal yield and purity of the desired product. uib.no

X-ray Crystallography of Solid Derivatives and Intermediates

As this compound is a liquid at standard temperature and pressure, single-crystal X-ray crystallography cannot be performed on the compound itself. This technique requires a well-ordered crystalline solid to determine the precise arrangement of atoms in three-dimensional space.

To overcome this limitation, chemists can convert the liquid alcohol into a solid derivative. This is typically achieved by reacting it with a suitable reagent to form a stable, crystalline product. For instance, reacting this compound with a carboxylic acid like p-nitrobenzoic acid would yield a solid ester. This solid derivative can then be crystallized and analyzed by X-ray diffraction.

The resulting crystal structure provides unambiguous information on:

The bond lengths and angles of the molecule's framework.

The relative stereochemistry if multiple chiral centers are present in the derivative.

The intermolecular interactions, such as hydrogen or halogen bonding, that dictate the crystal packing. researchgate.netmdpi.comresearchgate.net

This method is invaluable for confirming the structure of reaction products and for studying non-covalent interactions involving the bromine atom and hydroxyl group. mdpi.com

Chiral Analytical Techniques for Enantiomeric Purity Assessment

The C2 carbon atom in this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of non-superimposable mirror images called enantiomers ((R)-2-Bromo-3-buten-1-ol and (S)-2-Bromo-3-buten-1-ol). rutgers.edu Assessing the enantiomeric purity, or enantiomeric excess (e.e.), of a sample is crucial in many chemical applications.

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a suitable method. The enantiomers may be separated directly on a GC column with a CSP, often one based on modified cyclodextrins. gcms.cz In many cases, resolution is improved by first converting the alcohol into a less polar derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester. This process, known as derivatization, can enhance the differential interactions with the CSP. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used. mdpi.comresearchgate.net The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). The differing interactions of the (R) and (S) enantiomers with the chiral pockets of the stationary phase cause them to elute at different times, allowing for their quantification.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detection |

| Chiral GC | Chirasil-DEX CB (derivatized β-cyclodextrin) | Helium or Hydrogen | Flame Ionization Detector (FID) |

| Chiral HPLC | Chiralcel OD-H (cellulose derivative) | n-Hexane/Isopropanol (e.g., 90:10 v/v) | UV (at low wavelength) or Refractive Index (RI) |

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The two enantiomers of this compound will rotate light by an equal magnitude but in opposite directions. The specific rotation ([α]D) is a characteristic physical property of an enantiomerically pure substance. While a racemic mixture (a 50:50 mix of both enantiomers) will show no optical rotation, a sample enriched in one enantiomer will have a net rotation proportional to its enantiomeric excess. The measured rotation is highly dependent on the molecule's conformation. acs.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A chromophore, or light-absorbing group, is necessary to obtain a CD signal. In this compound, the C=C double bond acts as a chromophore. The chiral environment around the double bond, dictated by the stereocenter at C2, will result in a characteristic CD spectrum. The spectrum of one enantiomer will be a mirror image of the other. CD spectroscopy can be used to determine the absolute configuration of the molecule by comparing experimental spectra to theoretical predictions or to the spectra of structurally related compounds of known stereochemistry. rsc.org

Theoretical and Computational Investigations of 2 Bromo 3 Buten 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into the electronic distribution and energy levels within 2-bromo-3-buten-1-ol.

Molecular Orbital and Charge Distribution Analysis

The electronic behavior of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between these frontier orbitals is a crucial indicator of the molecule's chemical reactivity and stability. irjweb.com

For a molecule like this compound, the HOMO is expected to be localized around the carbon-carbon double bond (π orbital) and the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be an antibonding orbital (σ*) associated with the carbon-bromine bond. A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com Computational studies on similar allylic bromides can provide an estimate for this energy gap.

Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, offering a quantitative picture of charge distribution. uni-muenchen.deq-chem.com In this compound, the electronegative oxygen and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying degrees of partial positive charges. The carbon atom bonded to bromine will exhibit a significant partial positive charge, making it susceptible to nucleophilic attack.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack at the C=C bond. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack at the C-Br bond. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. irjweb.com |

| Atom | Predicted Partial Charge | Reasoning |

|---|---|---|

| Oxygen (O) | Negative | High electronegativity. |

| Bromine (Br) | Negative | High electronegativity. |

| Carbon bonded to Bromine (C2) | Positive | Polarity of the C-Br bond. |

| Carbonyl Carbon (C1) | Positive | Polarity of the C-O bond. |

| Vinyl Carbons (C3, C4) | Slightly Negative/Neutral | Electron density of the π-bond. |

| Hydrogens (H) | Positive | Lower electronegativity compared to C, O. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. youtube.com For this compound, the ESP map would show regions of negative potential (typically colored red) around the oxygen and bromine atoms, corresponding to their high electron density. youtube.com Conversely, areas of positive potential (colored blue) would be expected near the hydrogen atoms and the carbon atom attached to the bromine. youtube.com This visual tool is invaluable for predicting how the molecule will interact with other charged or polar species. youtube.com

Conformational Analysis and Potential Energy Landscapes

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformations is key to predicting the molecule's prevalent shape and its reactivity.

Ab Initio and Density Functional Theory (DFT) Studies of Rotational Isomers

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to calculate the energies of different molecular conformations. rsc.org For this compound, rotation around the C1-C2 and C2-C3 single bonds would be of particular interest. A potential energy surface can be generated by systematically rotating these bonds and calculating the energy at each step. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Studies on similar molecules, like 2-buten-1-ol, can provide insights into the expected rotational barriers. rsc.org

| Rotational Bond | Predicted Energy Barrier (kcal/mol) | Factors Influencing the Barrier |

|---|---|---|

| C1-C2 | Low to Moderate | Steric hindrance between the hydroxyl group and the bromine atom/vinyl group. |

| C2-C3 | Moderate | Interaction between the bromine atom and the π-system of the double bond. |

Molecular Dynamics Simulations

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions. rsc.org For this compound, a versatile bifunctional molecule, several reaction types can be computationally explored.

One of the key reactions of allylic bromides is nucleophilic substitution. masterorganicchemistry.com Computational methods can be used to model both the SN1 and SN2 reaction pathways. This would involve calculating the energies of the reactants, transition states, and products to determine the most favorable mechanism. The stability of the allylic carbocation intermediate in a potential SN1 reaction can be assessed, and the steric hindrance around the electrophilic carbon can be analyzed for an SN2 reaction.

Furthermore, the presence of the double bond allows for electrophilic addition reactions. The reaction with an electrophile, such as HBr, could be modeled to understand the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction.

Finally, the hydroxyl group can participate in reactions such as esterification or oxidation. Computational studies could elucidate the mechanisms of these transformations, providing valuable information for synthetic chemists. Theoretical investigations into the reactions of similar allylic alcohols and bromides have provided detailed mechanistic insights that can be extrapolated to this compound. researchgate.net

Transition State Characterization and Activation Barriers

The reactivity of this compound is largely dictated by the interplay between its three key functional components: the bromine atom, the carbon-carbon double bond, and the hydroxyl group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of reactions involving this compound.

A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions such as intramolecular cyclization (e.g., forming a cyclic ether) or substitution reactions, computational software can be used to locate the transition state geometry. Once located, a frequency calculation is typically performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path.

The energy difference between the reactants and the transition state is known as the activation barrier or activation energy (Ea). This is a critical parameter as it governs the rate of a chemical reaction. A higher activation barrier implies a slower reaction. For this compound, different reaction pathways will have distinct transition states and associated activation barriers. For instance, an SN2-type substitution at the bromine-bearing carbon will have a different activation barrier than an electrophilic addition to the double bond.

Table 1: Hypothetical Activation Barriers for Competing Reactions of this compound

| Reaction Pathway | Plausible Mechanism | Typical Computational Level | Hypothetical Activation Barrier (kcal/mol) |

| Intramolecular Cyclization | Nucleophilic attack of the hydroxyl group | B3LYP/6-311+G(d,p) | 15 - 25 |

| Nucleophilic Substitution (at C-Br) | SN2 or SN2' | MP2/aug-cc-pVTZ | 20 - 30 |

| Electrophilic Addition (to C=C) | Formation of a bromonium-like ion | B3LYP/6-311+G(d,p) | Varies with electrophile |

Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational studies are crucial for predicting the reactivity and selectivity (chemo-, regio-, and stereo-) of chemical transformations involving this compound. By calculating the activation barriers for all possible reaction channels, a prediction can be made about which product is likely to form fastest (kinetic control) and which is the most stable (thermodynamic control).

For example, in the reaction of this compound with a nucleophile, several outcomes are possible. The nucleophile could attack the carbon bearing the bromine (an SN2 reaction), or it could attack the double bond. The regioselectivity of such reactions, particularly those involving allylic systems, can be rationalized by examining the stability of the intermediates and transition states. The formation of a bridged bromonium ion during electrophilic addition, for example, can be computationally modeled. The subsequent attack by a nucleophile will preferentially occur at the more substituted carbon, a phenomenon that can be explained by analyzing the partial positive charges and bond lengths in the transition state. jove.com

Furthermore, computational models can predict how changes in reaction conditions, such as the solvent, might influence reactivity. By using continuum solvent models (like the Polarizable Continuum Model, PCM), calculations can approximate the effect of the solvent on the energies of reactants, intermediates, and transition states, thereby providing a more accurate picture of the reaction in solution.

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry can simulate various types of spectra, providing valuable data for structure elucidation and for the interpretation of experimental results.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of molecules. researchgate.netnih.gov

The process involves first optimizing the geometry of this compound at a chosen level of theory. Subsequently, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

These simulated spectra can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules or for distinguishing between possible isomers. The accuracy of the predicted shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Calculated Shift (ppm) (DFT/GIAO) | Expected Experimental Shift Range (ppm) |

| C1 (-CH₂OH) | 65.8 | 60 - 70 |

| C2 (-CHBr) | 55.2 | 50 - 60 |

| C3 (=CH-) | 135.1 | 130 - 140 |

| C4 (=CH₂) | 118.9 | 115 - 125 |

Note: Calculated values are illustrative. The accuracy of DFT calculations allows for good correlation with experimental data. researchgate.net

Predicted Vibrational Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities. arxiv.orgcore.ac.uk

The standard approach involves a geometry optimization followed by a frequency calculation at the same level of theory. This calculation yields a set of vibrational modes, their frequencies (usually in cm⁻¹), and their IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set deficiencies. researchgate.net

Predicted vibrational spectra for this compound would show characteristic peaks for the O-H stretch, C-H stretches (both sp² and sp³), the C=C double bond stretch, and the C-Br stretch, among others. These theoretical spectra can aid in the interpretation of experimental IR and Raman data.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that aim to correlate the chemical structure of a compound with its reactivity or physical properties. nih.govbioone.org For this compound, a QSRR/QSPR study would involve calculating a set of numerical parameters, known as molecular descriptors, that encode its structural and electronic features.

These descriptors can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Based on the 2D structure (e.g., topological indices, counts of atom types or functional groups).

3D: Based on the 3D geometry (e.g., molecular volume, surface area).

Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that relates these descriptors to a specific property of interest (e.g., reaction rate, boiling point, or biological activity).

While no specific QSRR/QSPR study on this compound is readily available in the literature, such a study could be designed to predict, for example, the ecotoxicity of a series of halogenated unsaturated alcohols. The model would use descriptors calculated for each compound, including this compound, to predict their impact.

Applications of 2 Bromo 3 Buten 1 Ol in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The inherent functionalities of 2-Bromo-3-buten-1-ol—a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, coupled with a reactive double bond—allow it to participate in a wide array of chemical transformations. This makes it a valuable precursor for creating intricate molecular frameworks.

While direct, widespread application of this compound in completed total syntheses is not extensively documented, its structural analogues are pivotal in the field. The related compound, 3-Buten-1-ol (B139374), serves as a key starting material in the asymmetric total synthesis of natural products such as (+)-monocerin and seimatopolide B. chemicalbook.comsigmaaldrich.comrsc.org In these syntheses, the homoallylic alcohol moiety of 3-Buten-1-ol is foundational for building the carbon skeleton. The presence of the bromo-substituent in this compound adds a critical layer of functionality, providing a handle for cross-coupling reactions or serving as a precursor to a vinylmetal species, thus expanding its potential as a strategic building block in the synthesis of complex natural products. Its ability to act as a four-carbon unit with multiple, orthogonally reactive sites makes it a potent, if underutilized, intermediate.

The structure of this compound is well-suited for the synthesis of stereodefined heterocyclic compounds, particularly five- and six-membered rings. The proximate alcohol and vinyl bromide groups can undergo intramolecular reactions to form cyclic ethers. For instance, intramolecular Williamson ether synthesis, prompted by a base, could lead to the formation of vinylic oxiranes or, via rearrangement, substituted tetrahydrofuran (B95107) derivatives.

Furthermore, related bifunctional reagents have proven effective in annulation strategies to build heterocyclic systems. For example, 2-bromo-3-(trimethylsilyl)propene has been established as a potent annulating agent for creating five-membered carbo- and heterocycles. umich.edu This methodology relies on the sequential reactivity of the vinyl bromide and the allylic silane. Analogously, this compound can be envisioned as a precursor for various cyclization cascades, where the alcohol and vinyl bromide moieties are manipulated to construct complex heterocyclic cores. For example, related bromo-butenone compounds are described as highly versatile building blocks for synthesizing a range of carbocyclic and heterocyclic molecules through one-pot procedures. researchgate.net

The vinyl bromide functionality is a cornerstone of modern cross-coupling chemistry, and this compound is an excellent substrate for such transformations. The C(sp²)-Br bond can readily participate in palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings. These reactions allow for the stereoselective formation of new carbon-carbon bonds, connecting the butenol (B1619263) framework to various aryl, vinyl, or alkyl groups. The hydroxyl group can be protected during these transformations and then used for subsequent synthetic elaborations.

Research by Negishi and others on structurally similar halo-alkenols has demonstrated the power of this approach. For instance, (Z)-3-iodo-2-buten-1-ol has been used in palladium-catalyzed cross-coupling with organozincs to achieve highly stereoselective synthesis of (Z)-3-methyl-2-alken-1-ols. clockss.org This highlights the potential of this compound to serve as a prochiral building block, where the existing double bond geometry can direct the formation of new stereocenters.

Table 1: Examples of Related Halo-alkenols in Stereoselective C-C Bond Formation

| Compound | Reaction Type | Application/Product | Reference |

|---|---|---|---|

| (Z)-3-Iodo-2-buten-1-ol | Palladium-catalyzed cross-coupling | General synthesis of (Z)-3-methyl-2-alken-1-ols | clockss.org |

| (E)-4-Bromo-3-methyl-2-buten-1-ol | Copper-mediated coupling | Stereoselective synthesis of trisubstituted olefins | capes.gov.br |

| 3-Methyl-3-buten-1-ol (as dianion) | Alkylation | General route to 3-methylene-1-alkanols | organic-chemistry.org |

| (R)-DICHED (S)-1-chloroethylboronate | Reaction with vinyl magnesium bromide | Asymmetric synthesis of Serricornin pheromone | researchgate.net |

Role in Materials Science and Polymer Chemistry

The dual functionality of this compound also lends itself to applications in polymer science, where it can be incorporated into polymer chains to impart specific properties or to create reactive sites for further modification.

This compound is a functional monomer capable of participating in polymerization through its hydroxyl group. In living cationic ring-opening polymerization (ROP) of lactones like δ-valerolactone, alcohols are used as initiators. Studies have shown that both 2-bromoethanol (B42945) and 3-buten-1-ol can successfully initiate such polymerizations, resulting in asymmetric telechelic polymers—chains with different functional groups at each end. acs.org Specifically, using 3-buten-1-ol as an initiator caps (B75204) one end of the polymer chain with a butenyl group, creating a macromonomer. acs.org Using 2-bromoethanol introduces a bromine atom at the α-position.

By extension, this compound can serve as an ideal initiator for ROP, yielding a polymer chain with a hydroxyl group at one terminus and a bromo-butenyl group at the other. This creates a highly functional macromolecule with pendant vinyl and bromo groups, which can be used for subsequent grafting or post-polymerization modification. Similarly, in atom transfer radical polymerization (ATRP), the related monomer but-3-en-1-yl methacrylate (B99206) (synthesized from 3-buten-1-ol) has been successfully polymerized, demonstrating that the butenyl group remains intact and available for further reactions. chemrestech.com

Polymers synthesized using this compound as a comonomer possess reactive handles that can be utilized for cross-linking, transforming linear polymer chains into a three-dimensional network. wikipedia.org The formation of such networks dramatically alters the material's properties, often leading to increased rigidity, thermal stability, and solvent resistance. medcraveonline.com

There are two primary functionalities in a polymer derived from this compound that can be exploited for cross-linking:

Pendant Vinyl Groups: The butenyl moiety incorporated into the polymer serves as a site for cross-linking via reactions that target the carbon-carbon double bond. This can be achieved through free-radical polymerization, often initiated by heat or UV radiation, or through vulcanization-type processes using agents like sulfur. wikipedia.org

Terminal Bromo Groups: The bromine atom provides a reactive site for chemical cross-linking through nucleophilic substitution. By introducing a di- or poly-functional nucleophile (e.g., a diamine or dithiol), covalent bonds can be formed that bridge separate polymer chains together.

Table 2: Potential Cross-linking Strategies for Polymers Incorporating this compound

| Functional Group | Cross-linking Method | Type of Linkage |

|---|---|---|

| Pendant Vinyl Group | Free-Radical Polymerization | Covalent (C-C single bond) |

| Pendant Vinyl Group | Vulcanization | Covalent (Polysulfide bridge) |

| Terminal Bromo Group | Nucleophilic Substitution (e.g., with diamines) | Covalent (C-N bond) |

Surface Functionalization Applications

The modification of material surfaces to impart specific chemical or physical properties is a critical area of materials science. This compound, through its dual functionality, offers a potential route for the covalent attachment of molecules to surfaces. The hydroxyl group can be used to anchor the molecule to a surface, while the bromoallyl group provides a reactive handle for further chemical elaboration.

A relevant example, though not directly employing this compound, illustrates a similar strategy. In the synthesis of surface-attached poly(phosphoester)-hydrogels, 3-buten-1-ol is utilized as a precursor to create a functional monomer, 2-(but-3-en-1-yloxy)-2-oxo-1,3,2-dioxaphospholane. rsc.org This monomer is then polymerized to form the hydrogel. This suggests a plausible pathway where this compound could be similarly converted into a monomer. The resulting polymer would possess pendant vinyl groups from the butenyl moiety, which could then be used for post-polymerization modification of the surface, or the bromine atom could be exploited for nucleophilic substitution reactions.

Table 1: Potential Strategy for Surface Functionalization using a this compound derivative

| Step | Description | Reactant/Intermediate | Potential Outcome |

| 1 | Monomer Synthesis | This compound | Functionalized phospholane (B1222863) or similar monomer |

| 2 | Polymerization | Functionalized monomer | Polymer with reactive pendant groups |

| 3 | Surface Grafting | Polymer | Covalently attached polymer layer |

| 4 | Post-functionalization | Surface with grafted polymer | Introduction of specific functionalities |

Applications in Bio-Organic Chemistry Research (excluding clinical)

The unique structural features of this compound make it an attractive starting material for the synthesis of molecules used in fundamental bio-organic research.

Understanding the mechanism of enzyme action is fundamental to biochemistry and drug design. Enzyme substrate analogues, which mimic the natural substrate but contain a reactive or spectroscopic tag, are invaluable tools in these studies. The bromo-butenol scaffold can be incorporated into molecules designed to probe enzyme active sites.

For instance, studies on radical-initiated fragmentations of 1,5-dideoxyhomoribofuranose derivatives bearing bromo substituents on C2 have been conducted as models for the reactions of MoaA and ribonucleotide reductases. mdpi.com These studies provide insight into the mechanistic pathways of these enzymes. The elimination of the bromide anion is a key step in the model reaction, highlighting how a bromo-substituted scaffold can be used to investigate enzymatic processes involving radical intermediates.

Furthermore, the chemoenzymatic synthesis of enantiomerically enriched bicyclic carbocycles has been achieved using 1-(2'-bromocycloalkenyl)-3-buten-1-ol, a structurally related compound. This demonstrates that butenol derivatives containing bromine can be recognized and transformed by enzymes, a key requirement for a substrate analogue.

Chemical probes are small molecules used to study and manipulate biological systems. They often contain a reactive group for covalent labeling of target biomolecules or a reporter group for detection. The electrophilic nature of the allylic bromide in this compound makes it a suitable feature for incorporation into chemical probes designed to react with nucleophilic residues in proteins or other biomolecules.

Research into fluorinated amino acids, which are used as enzyme inhibitors and probes for biochemical reactions, has utilized related building blocks. thieme-connect.com For example, 4-bromo-1,1,1-trifluoro-2-butene has been used in the synthesis of trifluoromethylated amino acids. thieme-connect.com This underscores the utility of bromo-butene structures in creating probes for biological investigations.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The butenol backbone of this compound can serve as a scaffold for the synthesis of non-natural amino acids and other building blocks for peptidomimetics.

The Heck reaction, a powerful tool for C-C bond formation, is often used in the synthesis of complex organic molecules, including peptidomimetics. While not a direct example, the use of the Heck reaction in the synthesis of conformationally constrained amino acids highlights a potential application for this compound, which is amenable to such cross-coupling reactions.

Moreover, olefin metathesis is another key reaction in the synthesis of peptidomimetics. A study on the combinatorial synthesis of piperazine-2,5-dione derivatives utilized 3-buten-1-ol to introduce an allyl group. dtic.mil This suggests that this compound could be used to introduce a functionalized four-carbon chain into peptide-like structures, with the bromine atom providing a site for further diversification.

Table 2: Research Findings on Related Compounds in Bio-Organic Chemistry

| Research Area | Compound/Methodology | Key Finding |

| Enzyme Substrate Analogues | Radical fragmentation of bromo-substituted homoribofuranose | Provides mechanistic insights into enzyme reactions involving radical intermediates. mdpi.com |

| Chemical Probes | Synthesis of trifluoromethylated amino acids from 4-bromo-1,1,1-trifluoro-2-butene | Demonstrates the use of bromo-butene structures in creating probes. thieme-connect.com |

| Peptidomimetics | Olefin metathesis with 3-buten-1-ol derivatives | Shows the utility of butenol structures as building blocks. dtic.mil |

Utility in Catalysis Research and Development

The development of new catalysts and ligands is a cornerstone of modern organic synthesis. This compound presents opportunities as a precursor for the synthesis of novel ligands for transition metal catalysis.

Phosphines are a prominent class of ligands in transition metal-catalyzed reactions. nih.gov The synthesis of phosphine (B1218219) ligands often involves the reaction of a phosphorus nucleophile with an electrophilic substrate. The allylic bromide of this compound can serve as the electrophilic partner in such reactions.

A common method for preparing phosphines is the hydrophosphination of unsaturated compounds. rsc.org Research has shown that the hydroformylation of unsaturated alcohols like 1-buten-3-ol and 2-buten-1-ol can be catalyzed by rhodium complexes modified with water-soluble phosphine ligands. researchgate.net This indicates that the butenol moiety is reactive towards transformations that can introduce a phosphorus group.

A plausible synthetic route to a phosphine ligand from this compound could involve the reaction of the allylic bromide with a phosphide (B1233454) anion, or a catalyzed hydrophosphination across the double bond. The resulting phosphine would also bear a hydroxyl group, which could be used to tune the solubility of the corresponding metal complex or to anchor the catalyst to a solid support.

Chiral Auxiliary in Asymmetric Catalysis

In the field of asymmetric catalysis, a chiral auxiliary is typically understood as a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.

Research into the applications of this compound reveals that it does not function as a traditional, recoverable chiral auxiliary. Instead, its significance in asymmetric synthesis lies in its transformation into chiral synthons. This is a distinct but related application where the prochiral this compound is converted into an enantiomerically pure or enriched molecule that is then incorporated into a larger target molecule.

One prominent method for achieving this is through chemoenzymatic synthesis. For instance, enantiomerically enriched (R)-1-(2-bromocycloalkenyl)-3-buten-1-ol and its derivatives have been successfully obtained through the enantioselective hydrolysis of their corresponding racemic acetates. This resolution is effectively mediated by enzymes, such as lipases from Candida parapsilosis. In one study, the hydrolysis of (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate (B1210297) using this biocatalyst yielded the (R)-alcohol with an enantiomeric excess (ee) of over 99% at a 49% conversion rate. researchgate.net This optically pure allylic alcohol then serves as a chiral starting material for the synthesis of more complex structures, such as enantiomerically enriched bicyclic alcohols. nih.gov

Another strategy involves the use of protected 3-buten-1-ol in zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). While not directly involving this compound, this method highlights the utility of the buten-1-ol scaffold in generating chiral centers. In these reactions, an achiral alkene is converted into a chiral organoaluminum intermediate, which can then be transformed into a variety of functionalized, enantiomerically enriched products. For example, unprotected 3-buten-1-ol has been directly subjected to Zr-catalyzed alkylalumination to produce chiral 3-methyl-1-alkanols in high yields and enantiomeric excesses ranging from 90-92%. pnas.org

The following table summarizes the chemoenzymatic resolution of a derivative of this compound, illustrating its transformation into a valuable chiral building block.

| Substrate | Biocatalyst | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (R)-alcohol |

| (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate | Candida parapsilosis ATCC 7330 | 12 | 49 | >99% |

Table 1: Chemoenzymatic Hydrolysis for the Synthesis of Enantiomerically Enriched (R)-1-(2-bromocycloalkenyl)-3-buten-1-ol. researchgate.net

Future Directions and Emerging Research Avenues for 2 Bromo 3 Buten 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The development of green and efficient synthetic methods is a paramount goal in modern chemistry. For 2-bromo-3-buten-1-ol, this involves moving beyond traditional approaches to embrace cutting-edge catalytic systems that offer milder reaction conditions, higher selectivity, and a reduced environmental footprint.